Methyl 3-[(methylthio)methyl]benzoate
Overview
Description
Methyl 3-[(methylthio)methyl]benzoate: is an organic compound with the molecular formula C10H12O2S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a methylthio group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: The preparation of methyl 3-[(methylthio)methyl]benzoate typically involves the esterification of 3-[(methylthio)methyl]benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Thioether Formation: Another method involves the formation of the thioether group by reacting 3-bromomethylbenzoate with methanethiol in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically performed in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of automated systems and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-[(methylthio)methyl]benzoate can undergo oxidation reactions, where the methylthio group is oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens (chlorine, bromine) and nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Chlorine, bromine, nitric acid, sulfuric acid as catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry: Methyl 3-[(methylthio)methyl]benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of thioether-containing molecules on biological systems. It can be used as a model compound to investigate the metabolism and toxicity of thioethers.
Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new pharmacophores and the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to modify their properties or used as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of methyl 3-[(methylthio)methyl]benzoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the thioether group can participate in redox reactions. These interactions can affect various biochemical pathways, depending on the specific application and context.
Comparison with Similar Compounds
Methyl 3-methyl-4-(methylthio)benzoate: Similar structure but with a different position of the methylthio group.
Methyl 4-(methylthio)benzoate: Lacks the additional methyl group on the benzene ring.
Methyl 2-(methylthio)benzoate: Thioether group is positioned ortho to the ester group.
Uniqueness: Methyl 3-[(methylthio)methyl]benzoate is unique due to the specific positioning of the methylthio group, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in chemical behavior and biological activity compared to its analogs.
Properties
IUPAC Name |
methyl 3-(methylsulfanylmethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-12-10(11)9-5-3-4-8(6-9)7-13-2/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYDMPZAPDTXBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CSC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901287818 | |
Record name | Methyl 3-[(methylthio)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901287818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261924-49-6 | |
Record name | Methyl 3-[(methylthio)methyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261924-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-[(methylthio)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901287818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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